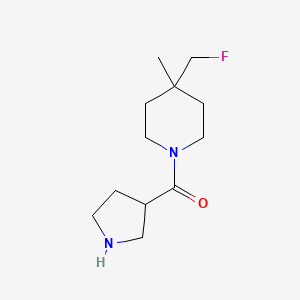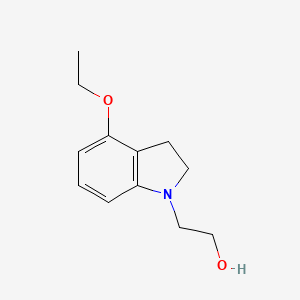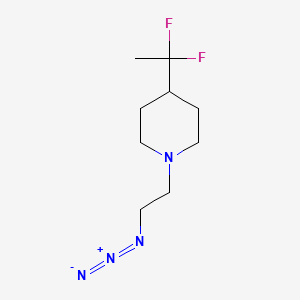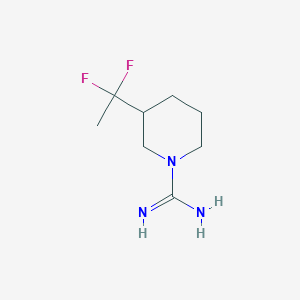
(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone
説明
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a series of pyrrolidine derivatives were synthesized starting from (2S,4R)-4-hydroxyproline . Another synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives used piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Molecular Structure Analysis
The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The major route of metabolism for similar compounds is hydroxylation at the 5’ position of the pyrimidine ring . Other metabolic pathways include amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring .Physical and Chemical Properties Analysis
The molecular weight of a similar compound, “(3-(Fluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone”, is 214.28 g/mol.科学的研究の応用
Synthesis and Crystal Structure
Compounds similar to "(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone" are synthesized as intermediates in complex chemical syntheses, with their structures confirmed through various spectroscopic methods and X-ray diffraction. For example, the synthesis, crystal structure, and DFT (Density Functional Theory) studies of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds reveal their potential for use in further chemical synthesis and structural analysis. These studies provide insights into the molecular structures, electrostatic potential, and frontier molecular orbitals, highlighting the compounds' physicochemical properties (Huang et al., 2021).
Anticonvulsant Agents
Research into compounds with similar structures has also focused on their potential medicinal applications, such as the development of anticonvulsant agents. A study on the synthesis of novel derivatives for their anticonvulsant activities highlights the therapeutic potential of these compounds, indicating a broader application in the development of new drugs (Malik & Khan, 2014).
Drug Formulation and Solubility
Further applications include the development of drug formulations to improve the solubility and in vivo exposure of poorly water-soluble compounds. Research in this area aims at enhancing the bioavailability of drugs, which is crucial for the effectiveness of pharmaceuticals (Burton et al., 2012).
Synthetic Methodology
There's also a focus on the synthesis of heterocycles containing both piperidine and pyridine rings, indicating the importance of these compounds in organic synthesis and the development of new synthetic methodologies. This kind of research can lead to the creation of novel compounds with potential applications in various fields, including pharmaceuticals (Zhang et al., 2020).
将来の方向性
作用機序
Target of Action
Pyrrolidines and piperidines are often used in drug discovery due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds like this can interact with their targets through various types of chemical bonds and interactions, leading to changes in the target’s function .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Pyrrolidines and piperidines are involved in a wide range of biological activities .
生化学分析
Biochemical Properties
(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity. Additionally, this compound can interact with transport proteins, affecting the transport of other molecules across cellular membranes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface . These interactions result in downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, including alterations in energy production and oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and neuroprotection . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and activity. Additionally, this compound can affect metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, influencing its localization and accumulation within different cellular compartments . This distribution pattern is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological activity.
特性
IUPAC Name |
[4-(fluoromethyl)-4-methylpiperidin-1-yl]-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O/c1-12(9-13)3-6-15(7-4-12)11(16)10-2-5-14-8-10/h10,14H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWORXLFWIUXFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C2CCNC2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(Piperidin-4-yl)-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1477190.png)
![2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477191.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1477192.png)
![2-Prolyl-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1477194.png)
![3-Oxo-3-(6-oxa-2-azaspiro[4.5]decan-2-yl)propanenitrile](/img/structure/B1477195.png)
![Piperidin-4-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1477197.png)
![1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477199.png)
![2-(Piperidin-4-yl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1477200.png)
![3-(6-Oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1477202.png)

![3-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-3-oxopropanenitrile](/img/structure/B1477208.png)

![9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1477210.png)

